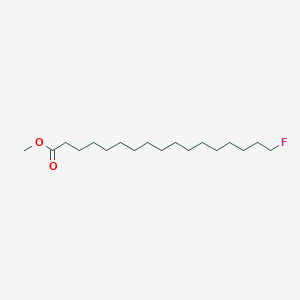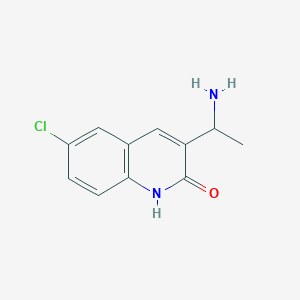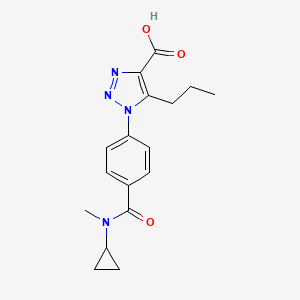
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a carbamoyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with a suitable isocyanate.
Final Coupling: The final coupling step involves the reaction of the intermediate with a propylating agent to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Eigenschaften
Molekularformel |
C17H20N4O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-[4-[cyclopropyl(methyl)carbamoyl]phenyl]-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O3/c1-3-4-14-15(17(23)24)18-19-21(14)13-7-5-11(6-8-13)16(22)20(2)12-9-10-12/h5-8,12H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
QKBCAATZKZWSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)N(C)C3CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide](/img/structure/B13333004.png)
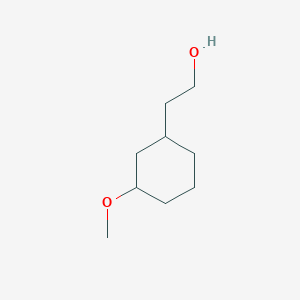
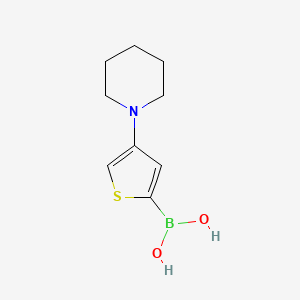
![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)
![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
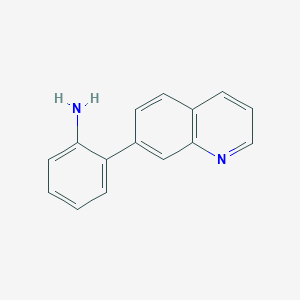
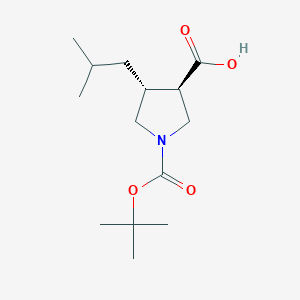
![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)
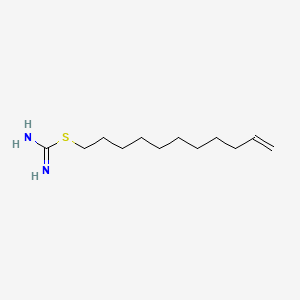
![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)
